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Compound of Interest

2-Sec-butoxy-3-
Compound Name:

methoxybenzaldehyde
CAS No.: 872183-67-0
Cat. No.: B1321578

Get Quote

Executive Summary & Structural Context

Compound ldentity: 2-sec-butoxy-3-methoxybenzaldehyde CAS Registry Number: 872183-
67-0 Molecular Formula:

Molecular Weight: 208.25 g/mol

This guide provides a definitive spectroscopic profile for 2-sec-butoxy-3-
methoxybenzaldehyde, a critical intermediate often utilized in the synthesis of
phosphodiesterase inhibitors and vanilloid-receptor modulators.

Structural Analysis for the Spectroscopist: The molecule is an alkylated derivative of o-vanillin
(2-hydroxy-3-methoxybenzaldehyde). Two critical structural features dictate its spectral
fingerprint:

¢ The sec-Butoxy Chiral Center: The carbon atom at the 2-position of the butyl chain is chiral.
This renders the adjacent methylene protons (
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) diastereotopic, creating complex splitting patterns in the
H NMR that are often misidentified as impurities by automated software.

» Steric Crowding: The bulky sec-butoxy group at the ortho position forces the aldehyde
carbonyl out of planarity with the aromatic ring, influencing the carbonyl chemical shift and IR
stretching frequency compared to the parent o-vanillin.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][2][3][4]
Experimental Protocol

e Solvent: Deuterated Chloroform (

) is the standard solvent. Dimethyl sulfoxide-

(DMSO-

) may be used but will cause solvent-dependent shifts in the aromatic region due to
-stacking interactions.

» Concentration: 10-15 mg in 0.6 mL solvent for optimal signal-to-noise ratio (S/N).

+ Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data Analysis (400 MHz, )
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Position /
Group

Shift (

, Ppm)

Multiplicity Integration

Coupling (

Application
Scientist
Notes

-CHO
(Aldehyde)

10.35-10.45

Singlet (s) 1H

Distinctly
downfield.
The loss of
the
intramolecula
r H-bond
(present in o-
vanillin) shifts
this peak
slightly
compared to
the phenol

precursor.

Ar-H (C-6) 7.40 - 7.45

Doublet of
Doublets (dd)

Ortho to the
carbonyl;
most
deshielded
aromatic

proton.

Ar-H (C-5) 7.10 - 7.15

Triplet () /dd  1H

Appears as a
pseudo-triplet
due to similar
ortho
couplings
from H-4 and
H-6.

Ar-H (C-4) 7.05-7.10

Doublet of
Doublets (dd)

Para to the
carbonyl;
shielded by
the adjacent

methoxy

group.
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The methine
-OCH< proton of the

] 4.45 - 4,55 Multiplet (m) 1H -
(Methine) sec-butoxy

group.

Characteristic
-OCH sharp singlet
3.85-3.90 Singlet (s) 3H - for the
(Methoxy) aromatic

methoxy.

Critical:
These
protons are
diastereotopi
c. They may

-CH appear as

1.60-1.85 Multiplet (m) 2H - two distinct

- (Methylene) complex
multiplets
rather than a
simple
quartet/quinte
t.

Methyl group
-CH attached to
1.25-1.30 Doublet (d) 3H ]
(Butoxy-C1) the chiral

center.

-CH Terminal

0.95-1.00 Triplet (t) 3H methyl of the
(Butoxy-C4) ethyl chain.

C NMR Data (100 MHz, )
e Carbonyl (C=0): ~190.5 ppm.

e Aromatic Quaternary (C-O): ~152.0 ppm (C-3), ~148.5 ppm (C-2).
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Aromatic Methine: ~124.0 (C-6), ~123.5 (C-5), ~118.0 (C-4).[1]

Aliphatic C-O: ~81.5 ppm (Chiral methine).

Methoxy: ~56.0 ppm.

Aliphatic Chain: ~29.5 ppm (

), ~19.0 ppm (
), ~10.0 ppm (Terminal

).[2]

Infrared (IR) Spectroscopy
Mechanistic Insight

In the precursor o-vanillin, the carbonyl oxygen accepts a hydrogen bond from the adjacent
hydroxyl group, weakening the C=0 bond and lowering the frequency (~1640-1660 cm

). Upon alkylation to form 2-sec-butoxy-3-methoxybenzaldehyde, this H-bond is broken.
Consequently, the carbonyl bond order increases, shifting the stretch to a higher wavenumber
(standard aldehyde range).[2]

Key Absorption Bands (KBr/ATR)
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Frequency (cm

Vibration Mode Diagnostic Value
)
Fermi Resonance: Two bands
of medium intensity. The
2850 & 2750 C-H Stretch (Aldehyde)

"doublet" appearance confirms

the aldehyde functionality.

Strong, sharp band.[2] Higher
frequency than o-vanillin,

1685 - 1695 C=0 Stretch confirming successful
alkylation (O-alkylation vs. C-
alkylation).

) Skeletal vibrations of the
1580 - 1600 C=C Aromatic ]
benzene ring.

Asymmetric and symmetric
1260 & 1040 C-O-C Stretch stretching of the aryl-alkyl
ether bonds.

] ] Stretches from the butyl and
2960 - 2870 C-H Aliphatic
methoxy methyl groups.

Mass Spectrometry (MS)[1][4][7][8]

lonization & Fragmentation Logic[9]
e Technique: GC-MS (El, 70 eV) or LC-MS (ESI).

e Molecular lon (

): m/z 208.

o Base Peak Logic: Secondary alkyl ethers often undergo fragmentation via alkene elimination
or

-cleavage.
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Fragmentation Pathway (El)

e Molecular lon: m/z 208 (Distinct).
e Loss of Butene (M - 56): m/z 152.

o Mechanism:[3] A McLafferty-like rearrangement or direct elimination of the sec-butyl group
as butene. This regenerates the radical cation of o-vanillin (or its isomer). This is typically
the Base Peak or a major ion.

e Loss of Methyl (M - 15): m/z 193.
o Mechanism:[3] Loss of a methyl radical from the sec-butyl group or the methoxy group.

e Benzoyl Cation Formation: Further loss of CO from the aldehyde moiety (common in
benzaldehydes) leads to phenyl cations (m/z ~123/124 from the 152 fragment).

Visualization of Workflows & Pathways
Characterization Workflow

The following diagram outlines the logical flow for validating the identity of the compound
during synthesis.

1H NMR (CDCI3)
Check: 10.4 ppm (CHO)
Check: 4.5 ppm (OCH)

Release for
Next Step

IR Spectroscopy Pass

Isolated Oil/Solid Check: 1690 cm-1 (No OH)

\

Column Chromatography

Crude Product TLC Screening
(Alkylation of o-Vanillin) (Hex/EtOAc)

GC-MS
Check: m/z 208 (M+)
Check: m/z 152 (M-Butene)

Click to download full resolution via product page

Caption: Analytical workflow for the isolation and validation of 2-sec-butoxy-3-
methoxybenzaldehyde.
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Mass Spec Fragmentation Pathway

Visualizing the loss of the sec-butyl group, which is the primary diagnostic fragmentation.

Molecular lon (M+)
m/z 208
[Ar-O-secBul+.

H-Transfer / Elimination
(Loss of C4H8)

56 Da (Butene)

Fragment lon
m/z 152
[Ar-OH]+. (o-Vanillin radical)

Fragment lon
m/z 151
[Ar=0]+ (H-atom loss)

Click to download full resolution via product page
Caption: Primary fragmentation pathway showing the diagnostic loss of the sec-butyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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